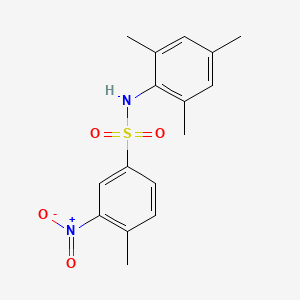

N-mesityl-4-methyl-3-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-mesityl-4-methyl-3-nitrobenzenesulfonamide, also known as mesitylsulfonyl-methyl-nitrobenzene, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Aplicaciones Científicas De Investigación

NHC-Catalyzed Reactions

N-mesityl-4-methyl-3-nitrobenzenesulfonamide plays a significant role in N-heterocyclic carbene (NHC) catalyzed reactions. The N-mesityl group accelerates the formation of the Breslow intermediate by rendering the initial addition of the NHC to the aldehyde irreversible .

Catalyst Selection and Design

The N-mesityl group’s effect on NHC-catalyzed reactions provides a roadmap for catalyst selection and design. It helps rationalize the experimentally observed catalyst preference for all classes of NHC-catalyzed reactions of aldehydes .

Nitration of Benzene and Methylbenzene

The nitro group in N-mesityl-4-methyl-3-nitrobenzenesulfonamide can be replaced by fluoride anion via nucleophilic aromatic substitution, leading to the formation of 3-fluoro-pyridine-4-carboxylate .

Synthesis of Fluoroorganic Compounds

The development of new and efficient methods for the preparation of fluoroorganic compounds has got increased attention in recent years. N-mesityl-4-methyl-3-nitrobenzenesulfonamide can be used in the synthesis of these compounds .

Crystal Growth and Characterization

N-mesityl-4-methyl-3-nitrobenzenesulfonamide can be used to determine the structure and unit cell parameter values of the grown 4-methyl-2-nitroaniline crystal .

Charge-Transfer Complexes

N-mesityl-4-methyl-3-nitrobenzenesulfonamide can be used in the formation of charge-transfer complexes. A shift toward longer wavelengths of absorption, relative to their components, is to be expected for charge-transfer complexes because of the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .

Mecanismo De Acción

Target of Action

N-Mesityl-4-methyl-3-nitrobenzenesulfonamide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds .

Mode of Action

It is known to be used in the preparation of α-keto amide inhibitors of hepatitis c virus ns3 protease .

Biochemical Pathways

Given its use in the synthesis of inhibitors for the hepatitis c virus ns3 protease, it may be involved in pathways related to viral replication .

Action Environment

As an intermediate in drug synthesis, its stability and efficacy may be more relevant in the context of the chemical reactions in which it is involved .

Propiedades

IUPAC Name |

4-methyl-3-nitro-N-(2,4,6-trimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-10-7-12(3)16(13(4)8-10)17-23(21,22)14-6-5-11(2)15(9-14)18(19)20/h5-9,17H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYROTMWKJLOOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[4-(2-Chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2849269.png)

![N-[[1-(Difluoromethyl)indol-3-yl]methyl]prop-2-enamide](/img/structure/B2849281.png)

![(2Z)-6-bromo-2-[(5-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2849283.png)